molecular formula C10H12N4 B15240347 1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine

1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B15240347
M. Wt: 188.23 g/mol
InChI Key: OVBNYSZSQQGMKU-UHFFFAOYSA-N
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Description

1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine is a pyrazole-based heterocyclic compound featuring a pyridinylmethyl substituent at the N1 position of the pyrazole ring and an amine group at the C4 position. This structure combines the aromaticity and hydrogen-bonding capabilities of pyridine and pyrazole, making it a versatile scaffold in medicinal chemistry. The 2-methylpyridin-3-yl group introduces steric and electronic effects that influence its interactions with biological targets, particularly in kinase inhibition and cytokine modulation .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(2-methylpyridin-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H12N4/c1-8-9(3-2-4-12-8)6-14-7-10(11)5-13-14/h2-5,7H,6,11H2,1H3

InChI Key

OVBNYSZSQQGMKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine typically involves the condensation of 2-methylpyridine with appropriate pyrazole derivatives. One common method involves the reaction of 2-methylpyridine with pyrazole-4-carbaldehyde under basic conditions, followed by reduction to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the use of a continuous flow system with a packed column of Raney nickel can facilitate the synthesis of 2-methylpyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine and pyrazole compounds .

Scientific Research Applications

1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase metabolic stability and target affinity but reduce solubility (e.g., 1-[(3-Chloropyridin-4-yl)methyl] derivative ).
  • Aromatic vs. Heteroaromatic Substituents : Pyridine-based derivatives (e.g., target compound) show better solubility in polar solvents compared to phenyl derivatives (e.g., 1-[(3-Chloro-4-fluorophenyl)methyl] ).
  • Steric Effects : The 2-methyl group on pyridine in the target compound likely reduces off-target interactions compared to bulkier substituents (e.g., 2,4-bis(trifluoromethyl)phenyl ).

Comparison of Yields :

  • Target Compound: No direct synthesis data, but analogous methods (e.g., ) suggest yields of ~17–82% depending on substituents .
  • 1-[(2,4-Bis(trifluoromethyl)phenyl)methyl] Derivative : 82% yield via Vilsmeier–Haack reaction and hydrogenation .
  • 1-[(3-Chloropyridin-4-yl)methyl] Derivative : 17.9% yield using CuBr catalysis .

Biological Activity

1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine (CAS No. 1856190-79-8) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, shows promise as an anti-inflammatory and anticancer agent.

The molecular formula of this compound is C₁₀H₁₂N₄, with a molecular weight of 188.23 g/mol. The compound's structure includes a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1856190-79-8
Molecular FormulaC₁₀H₁₂N₄
Molecular Weight188.23 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against A549 (lung cancer) and other tumor cell lines, suggesting that this class of compounds could be optimized for enhanced activity against specific cancers .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives are noted for their anti-inflammatory activities. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a mechanism by which they may exert therapeutic effects in inflammatory diseases .

Synthesis and Testing

A series of pyrazole derivatives were synthesized and evaluated for their biological activities. For example, a study synthesized various pyrazole amides and assessed their antifungal properties against several phytopathogenic fungi. The results indicated that certain derivatives displayed moderate to excellent antifungal activity .

Structure-Activity Relationship (SAR)

Research efforts have focused on elucidating the structure-activity relationships of pyrazole derivatives. Molecular docking studies have provided insights into how modifications to the pyrazole core can enhance binding affinity to target proteins involved in cancer progression and inflammation .

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